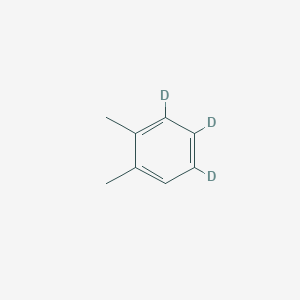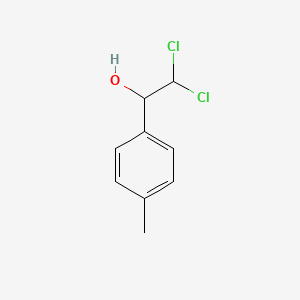
2,2-Dichloro-1-(p-tolyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(p-tolyl)ethanol is an organic compound that belongs to the family of aryl ketones. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound is widely used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(p-tolyl)ethanol typically involves the reaction of p-tolylmagnesium bromide with dichloroacetaldehyde. The reaction is carried out in an anhydrous environment to prevent the formation of by-products. The reaction conditions usually include a temperature range of -10°C to 0°C and a reaction time of 2-3 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(p-tolyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,2-Dichloro-1-(p-tolyl)ethanone.
Reduction: It can be reduced to form 2,2-Dichloro-1-(p-tolyl)ethane.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH₃) under basic conditions.
Major Products Formed
Oxidation: 2,2-Dichloro-1-(p-tolyl)ethanone
Reduction: 2,2-Dichloro-1-(p-tolyl)ethane
Substitution: 2,2-Dihydroxy-1-(p-tolyl)ethanol or 2,2-Diamino-1-(p-tolyl)ethanol.
Scientific Research Applications
2,2-Dichloro-1-(p-tolyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(p-tolyl)ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(p-tolyl)ethanone
- 2,2-Dichloro-1-(p-tolyl)ethane
- 2,2-Dihydroxy-1-(p-tolyl)ethanol
- 2,2-Diamino-1-(p-tolyl)ethanol
Uniqueness
2,2-Dichloro-1-(p-tolyl)ethanol is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10Cl2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,8-9,12H,1H3 |
InChI Key |
VWBLUFQKIVUHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)
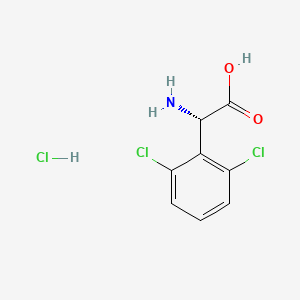
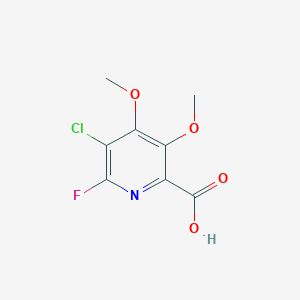

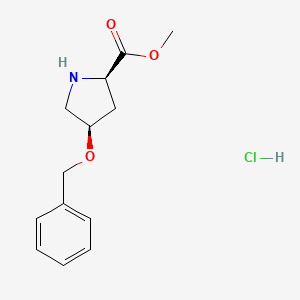
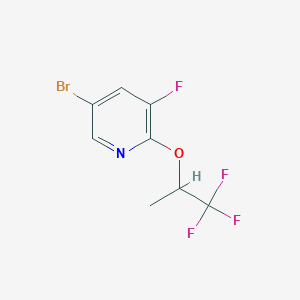
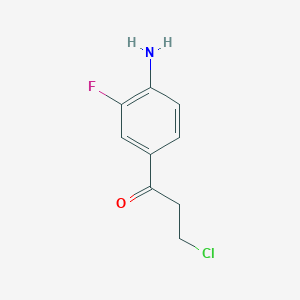
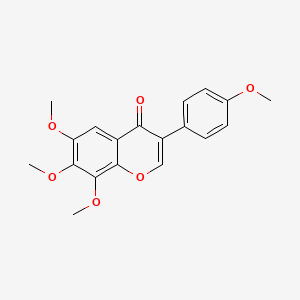
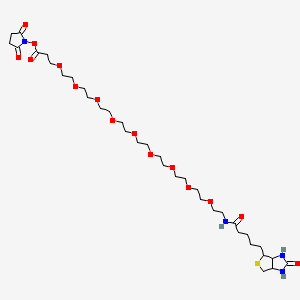
![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
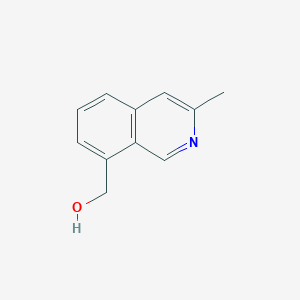
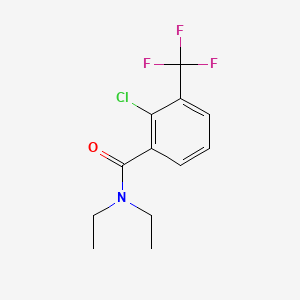
![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)
